NDSB-211

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-hydroxyethyl-dimethyl-(3-sulfopropyl)azanium;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO4S.H2O/c1-8(2,5-6-9)4-3-7-13(10,11)12;/h9H,3-7H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYXZZUKRVDVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192134 | |

| Record name | (2-Hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38880-58-9 | |

| Record name | (2-Hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038880589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NDSB-211: A Technical Guide to a Versatile Non-Detergent Sulfobetaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the non-detergent sulfobetaine NDSB-211, a zwitterionic chemical compound widely utilized in protein biochemistry. This compound is particularly valued for its ability to increase the solubility and stability of proteins without denaturing them, making it an essential tool in various experimental procedures, from protein extraction to crystallization.[1][2] This document details its chemical structure, physicochemical properties, and provides a generalized experimental protocol for its application in protein extraction from cultured cells.

Core Concepts: Chemical Structure and Properties

This compound, chemically known as 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, is a non-micelle forming, zwitterionic compound.[3][4] Its structure features a hydrophilic sulfobetaine group and a short hydrophobic group. This amphiphilic nature allows it to interact with hydrophobic regions on proteins, thereby preventing aggregation and enhancing solubility.[2] A key advantage of this compound is that it remains zwitterionic over a broad pH range and can be easily removed from solution by dialysis.[3][5]

The chemical identifiers for this compound are as follows:

-

IUPAC Name: 3-[2-hydroxyethyl(dimethyl)azaniumyl]propane-1-sulfonate[1]

-

SMILES String: OCC--INVALID-LINK--(C)CCCS([O-])(=O)=O[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 211.28 g/mol | [3] |

| Molecular Formula | C₇H₁₇NO₄S | [1] |

| Purity | ≥98% (TLC) | [1][3] |

| Form | Solid | [1][3] |

| Color | White | [3] |

| CAS Number | 38880-58-9 | [1][3] |

| Solubility in Water | 50 mg/mL; Soluble to 100 mM | [1][3] |

| Solubility in Methanol | 5 mg/mL (clear, colorless) | [3] |

Applications in Research

This compound is a versatile tool in the researcher's arsenal, with applications including:

-

Increased Protein Extraction Yields: It has been shown to enhance the extraction of membrane, nuclear, and cytoskeletal-associated proteins.[5][6]

-

Protein Solubilization and Renaturation: this compound aids in solubilizing proteins and can facilitate the refolding of denatured proteins.[1][2]

-

Protein Crystallization: It can be used as an additive in protein crystallization experiments to improve crystal quality.[2][5]

-

Electrophoresis: It is used as a component in sample buffers for techniques like isoelectric focusing (IEF) to reduce protein precipitation.[5][7]

Experimental Protocol: Protein Extraction from Cultured Mammalian Cells using this compound

This protocol outlines a general procedure for the extraction of total cellular proteins from adherent cultured mammalian cells using a lysis buffer containing this compound. The optimal concentration of this compound may need to be determined empirically but typically ranges from 0.5 to 1.0 M.[2]

Materials:

-

Cultured adherent mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

0.5 M - 1.0 M this compound

-

Protease and phosphatase inhibitor cocktail (added fresh)

-

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Cell Preparation:

-

Aspirate the culture medium from the dish of confluent cells.

-

Wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

-

Cell Lysis:

-

Add an appropriate volume of ice-cold Lysis Buffer (containing freshly added inhibitors) to the culture dish. A typical volume is 500 µL for a 10 cm dish.

-

Using a cell scraper, gently scrape the cells from the surface of the dish into the Lysis Buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation:

-

Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification and Storage:

-

Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

-

The protein extract can be used immediately or stored at -80°C for long-term use.

-

Visualizing the Workflow

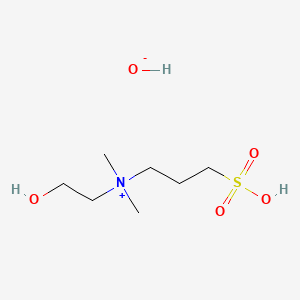

The following diagrams illustrate the chemical structure of this compound and the experimental workflow for protein extraction.

Chemical Structure of this compound

Protein Extraction Workflow using this compound

References

The Role of NDSB-211 in Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as valuable tools in protein biochemistry, particularly in the challenging process of in vitro protein refolding.[1][2] Among these, NDSB-211 (3-(N,N-Dimethyl-N-(2-hydroxyethyl)ammonio)propanesulfonate) is a widely utilized agent known for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound in protein folding, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in their protein refolding endeavors.

NDSBs, including this compound, are characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail.[1] This amphiphilic nature, coupled with their inability to form micelles, allows them to interact with proteins in a non-denaturing manner, making them ideal for sensitive protein folding applications.[1][2] They are known to increase the yield of soluble and correctly folded proteins, particularly from inclusion bodies produced in recombinant expression systems.[1]

Core Mechanism of Action

The primary mechanism by which this compound and other non-detergent sulfobetaines facilitate protein folding is by preventing the aggregation of folding intermediates.[3] During the refolding process, partially folded or misfolded protein intermediates expose hydrophobic patches that are normally buried within the native structure. These exposed regions have a high tendency to interact with each other, leading to the formation of non-productive aggregates and a significant reduction in the yield of the correctly folded protein.[4]

This compound intervenes at this critical stage by interacting with these early folding intermediates.[3] The proposed mechanism involves the hydrophobic tail of this compound associating with the exposed hydrophobic regions of the protein intermediates. This interaction shields the hydrophobic patches, preventing them from engaging in intermolecular aggregation.[2] Simultaneously, the hydrophilic sulfobetaine head group maintains the solubility of the protein-NDSB complex in the aqueous refolding buffer.

A more specific mechanism, elucidated for the related compound NDSB-201, suggests a "pharmacological chaperone" model.[5] In this model, the NDSB molecule binds to a specific, often shallow and hydrophobic, pocket on the surface of the protein. This binding stabilizes the native or near-native conformation of the protein, thereby shifting the folding equilibrium towards the correctly folded state and away from the aggregation-prone pathway.[5] While this has not been definitively demonstrated for this compound, the structural similarities among short-chain NDSBs suggest that a similar mechanism may be at play. The effectiveness of NDSBs often correlates with the nature of their hydrophobic group, with aromatic or larger aliphatic groups showing enhanced effects, likely due to stronger interactions with protein hydrophobic patches.[4]

Proposed Signaling Pathway of this compound in Protein Folding

Caption: Proposed mechanism of this compound action in preventing protein aggregation.

Quantitative Data on NDSB Efficacy

The efficacy of NDSBs in protein refolding is dependent on several factors, including the specific protein, the concentration of the NDSB, and the composition of the refolding buffer. While extensive quantitative data specifically for this compound across a wide range of proteins is limited in publicly available literature, data for this compound and closely related non-detergent sulfobetaines are summarized below. Researchers should consider this data as a starting point for optimizing their specific refolding protocols. A typical working concentration for NDSBs is in the range of 0.5 to 1.0 M.[1][2]

| NDSB Compound | Protein | Denaturant | NDSB Concentration (M) | Refolding Yield/Activity | Reference |

| This compound | Halophilic proteins | Not specified | Not specified | Improved separation in 2D-PAGE when used with CHAPS | [6] |

| NDSB-201 | Type II TGF-β receptor extracellular domain | Urea | 1.0 | Up to 3-fold higher yield of active protein | [5] |

| NDSB-256 | Hen egg-white lysozyme (reduced) | Not specified | 0.6 | ~60% enzymatic activity recovery | [2] |

| NDSB-256 | Tryptophan synthase β2 subunit (chemically unfolded) | Not specified | 1.0 | ~100% enzymatic activity recovery | [2] |

| NDSB-195 | Malate dehydrogenase | Not specified | Not specified | Increased crystal size from 0.1 to 0.4 mm | [2] |

| NDSB Compound | Protein | Effect on Physical Properties | NDSB Concentration (M) | Observation | Reference |

| NDSB-195 | Lysozyme | Solubility | 0.25 | Solubility almost doubled | [2] |

| NDSB-195 | Lysozyme | Solubility | 0.75 | Solubility nearly tripled | [2] |

| NDSBs | M2-1 protein of human metapneumovirus | Thermal Stability | 0.5 | Increase in thermal stability of +6.3 °C | [7] |

Experimental Protocols

The following section provides a generalized protocol for protein refolding from inclusion bodies using this compound. This should be adapted and optimized for the specific protein of interest.

Key Experimental Techniques for Characterization

-

Circular Dichroism (CD) Spectroscopy: To assess the secondary structure content of the refolded protein and compare it to the native protein.

-

Fluorescence Spectroscopy: To monitor changes in the tertiary structure, often by observing the intrinsic fluorescence of tryptophan residues.

-

Size-Exclusion Chromatography (SEC): To analyze the oligomeric state of the refolded protein and detect the presence of aggregates.

-

Activity Assay: A specific functional assay to determine the biological activity of the refolded protein.

Generalized Protein Refolding Protocol from Inclusion Bodies using this compound

-

Inclusion Body Isolation and Washing:

-

Resuspend the cell pellet containing the inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

-

Lyse the cells using sonication or a high-pressure homogenizer.

-

Centrifuge the lysate to pellet the inclusion bodies.

-

Wash the inclusion body pellet sequentially with a low concentration of a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove membrane contaminants and residual detergent.

-

-

Solubilization of Inclusion Bodies:

-

Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant (e.g., 6 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) and a reducing agent (e.g., 10 mM DTT) if disulfide bonds are present.

-

Incubate at room temperature with gentle agitation until the solution becomes clear.

-

Centrifuge at high speed to remove any remaining insoluble material.

-

-

Protein Refolding by Dilution:

-

Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) containing the desired concentration of this compound (typically 0.5 - 1.0 M). If the protein contains disulfide bonds, a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) should be included.

-

Rapidly dilute the solubilized protein solution into the refolding buffer with vigorous stirring. The final protein concentration should be low (typically in the µg/mL to low mg/mL range) to favor intramolecular folding over intermolecular aggregation.

-

Incubate the refolding mixture at a controlled temperature (often 4°C) for a period ranging from a few hours to overnight to allow for proper folding.

-

-

Purification and Characterization of Refolded Protein:

-

Remove the this compound and any remaining denaturant by dialysis or diafiltration against a suitable buffer.

-

Purify the refolded protein using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

Characterize the purified, refolded protein for its structure (CD, fluorescence) and function (activity assay).

-

Experimental Workflow for this compound Assisted Protein Refolding

References

- 1. interchim.fr [interchim.fr]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.p212121.com [store.p212121.com]

- 7. researchgate.net [researchgate.net]

The Core Physicochemical Properties and Applications of NDSB-211: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the tools and reagents utilized is paramount. This technical guide provides an in-depth overview of the physical properties, experimental applications, and underlying principles of NDSB-211, a zwitterionic non-detergent sulfobetaine crucial for the manipulation and study of proteins.

This compound, or 3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate, is a valuable asset in the biochemical laboratory, primarily employed to enhance the solubility and stability of proteins, prevent aggregation, and facilitate their crystallization and renaturation.[1][2] Its unique zwitterionic nature over a broad pH range and its inability to form micelles distinguish it from traditional detergents, offering a milder approach to protein handling.[2][3]

Core Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of this compound is essential for its effective application in experimental design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate | |

| Synonym(s) | Dimethyl(2-hydroxyethyl)(3-sulfopropyl)ammonium hydroxide inner salt | |

| CAS Number | 38880-58-9 | |

| Molecular Formula | C7H17NO4S | |

| Molecular Weight | 211.28 g/mol | |

| Appearance | White solid | |

| Purity | ≥98% (TLC) | |

| Melting Point | No data available | [1] |

| Solubility in Water | Highly soluble, typically >2.0 M | [2][3] |

| Solubility in Methanol | 5 mg/mL (clear, colorless solution) | |

| UV/Vis Spectrum | No significant absorption in the near UV range | [3] |

| Nature | Zwitterionic, non-micelle forming | [2][3] |

Experimental Protocols: A Practical Guide

The utility of this compound spans a range of biochemical applications. Below are detailed methodologies for its use in key experimental procedures.

Membrane Protein Extraction

This compound is effective in increasing the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.[4] The following protocol, adapted from methodologies for related non-detergent sulfobetaines, outlines a general procedure for the extraction of membrane proteins from cultured mammalian cells.[5]

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

-

Solubilization Buffer: Lysis buffer containing 0.5 M - 1.0 M this compound

-

Microcentrifuge

-

Homogenizer or sonicator

Procedure:

-

Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove media components.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing. For cells that are difficult to lyse, sonication on ice (e.g., 3-4 pulses of 10 seconds each) can be employed.[5]

-

Clarification: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet nuclei and cell debris.

-

Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer.

-

Incubation: Incubate on a rotator or shaker for 1-2 hours at 4°C to facilitate the solubilization of membrane proteins.[5]

-

Final Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized membrane proteins, ready for downstream applications such as chromatography or electrophoresis.

Protein Renaturation

NDSBs are known to prevent protein aggregation and facilitate the refolding of denatured proteins.[6][7]

General Guidance:

-

A typical effective concentration of this compound for protein refolding is in the range of 0.5 M to 1.0 M.[3]

-

The process often involves the gradual removal of the denaturant (e.g., urea or guanidine hydrochloride) in the presence of this compound, typically through methods like dialysis or dilution.[6]

Example Protocol Outline:

-

Solubilization of Inclusion Bodies: Solubilize the protein aggregates from inclusion bodies in a buffer containing a high concentration of denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent if disulfide bonds are present.

-

Refolding by Dilution: Rapidly dilute the denatured protein solution into a refolding buffer containing 0.5 M - 1.0 M this compound, a suitable redox system (e.g., glutathione couple) if needed, and other stabilizing additives. The dilution factor should be high enough to lower the denaturant concentration to a level that permits refolding.

-

Incubation: Allow the protein to refold at a low temperature (e.g., 4°C) for several hours to overnight with gentle stirring.

-

Purification: Purify the refolded protein using standard chromatography techniques.

Protein Crystallization

This compound can be a beneficial additive in protein crystallization trials, often improving crystal quality and even enabling the formation of new crystal forms.[2][3]

General Recommendations:

-

This compound should be added to the protein solution before the precipitant.[2][3]

-

Due to its solubilizing nature, the concentration of the precipitant may need to be gradually increased to induce crystallization in the presence of this compound.[2][3]

-

It is advisable to prepare a sterile-filtered stock solution of this compound. Note that aqueous solutions of NDSBs may degrade over several weeks at room temperature.[2]

Visualizing Experimental Workflows

To further clarify the application of this compound, the following diagrams illustrate key experimental workflows.

References

NDSB-211: A Technical Guide to its Zwitterionic Properties and Applications in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the non-detergent sulfobetaine NDSB-211 (3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate). It details the compound's core zwitterionic properties, its mechanism of action in preventing protein aggregation, and its wide-ranging applications in protein solubilization, refolding, and crystallization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this compound in their workflows. The guide includes a compilation of its physicochemical properties, general experimental guidelines, and visual representations of its role in protein chemistry.

Introduction

This compound is a non-detergent sulfobetaine, a class of zwitterionic compounds that are highly effective in protein chemistry.[1][2] Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a short hydrophobic group that prevents micelle formation.[2] This characteristic allows them to increase the solubility of proteins and prevent aggregation without disrupting their native structure. This compound, in particular, is valued for its ability to remain zwitterionic over a broad pH range, making it a versatile tool in various biochemical applications.[3][4] Its utility spans from enhancing the extraction of membrane and cytoskeletal proteins to facilitating the refolding of denatured proteins and promoting the growth of high-quality protein crystals.[4][5]

Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, Dimethyl(2-hydroxyethyl)(3-sulfopropyl)ammonium hydroxide inner salt | [4] |

| CAS Number | 38880-58-9 | [4] |

| Molecular Formula | C₇H₁₇NO₄S | [4] |

| Molecular Weight | 211.28 g/mol | [3] |

| Appearance | White solid | [3] |

| Solubility in Water | Highly soluble (>2.0 M) | [2] |

| UV Absorption (near UV) | No significant absorption | [3][4] |

| Micelle Formation | Non-micelle forming | [2] |

Mechanism of Action

The efficacy of this compound in preventing protein aggregation and assisting in refolding lies in its amphiphilic nature. The molecule possesses a hydrophilic sulfobetaine head group and a short hydrophobic tail.[2] During protein folding or in situations where proteins are prone to aggregation, hydrophobic patches on the protein surface can interact with each other, leading to the formation of non-productive aggregates. This compound is thought to interact with these exposed hydrophobic regions via its own short hydrophobic group.[2] This interaction shields the hydrophobic patches, preventing intermolecular aggregation and favoring the correct intramolecular folding pathways.

Applications in Drug Development and Research

Protein Solubilization and Extraction

This compound is particularly effective in increasing the extraction yield of various types of proteins, including membrane, nuclear, and cytoskeletal proteins.[4][5] Its non-denaturing properties ensure that the extracted proteins retain their native conformation and biological activity.

Protein Refolding

Recombinant proteins expressed in bacterial systems often form insoluble aggregates known as inclusion bodies. The recovery of functional protein from these aggregates requires a refolding step. This compound can be a crucial additive in refolding buffers, as it helps to prevent the aggregation of folding intermediates and promotes the formation of the correctly folded protein.

Protein Crystallization

The production of high-quality crystals is a prerequisite for determining the three-dimensional structure of proteins by X-ray crystallography. This compound can act as a beneficial additive in crystallization screens, where it can improve crystal quality by preventing non-specific aggregation and promoting the formation of well-ordered crystal lattices.[2]

Experimental Protocols: General Guidelines

While specific protocols are highly protein-dependent, the following provides general guidelines for the use of this compound.

General Stock Solution Preparation

-

Weigh out the desired amount of this compound powder in a sterile container.

-

Add high-purity water to the desired final concentration (typically a 2 M stock solution is prepared).

-

Mix gently until the powder is completely dissolved.

-

Sterile filter the solution through a 0.22 µm filter.

-

Store at room temperature. Note that aqueous solutions of NDSB may degrade over several weeks.[2]

Protein Refolding by Dilution

This is a general procedure and should be optimized for each specific protein.

-

Solubilization of Inclusion Bodies : Resuspend washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT) to a protein concentration of 10-20 mg/mL. Incubate with gentle agitation until the solution clarifies.

-

Refolding : Rapidly dilute the solubilized protein solution 10- to 100-fold into a refolding buffer pre-chilled to 4°C. The refolding buffer should contain this compound at a final concentration of 0.5-1.0 M, along with a redox system (e.g., reduced and oxidized glutathione) if disulfide bonds need to form.

-

Incubation : Allow the protein to refold for several hours to overnight at 4°C with gentle stirring.

-

Purification : Purify the refolded protein using appropriate chromatography techniques to remove the denaturant, this compound, and any remaining misfolded species.

Protein Crystallization

This compound can be included as an additive in crystallization screening experiments.

-

Prepare a stock solution of this compound (e.g., 2 M in water).

-

Add this compound to the protein solution to a final concentration typically ranging from 50 mM to 500 mM. It is important to add this compound to the protein solution before adding the precipitant.[1][2]

-

Set up crystallization trials (e.g., hanging drop or sitting drop vapor diffusion) by mixing the protein-NDSB-211 solution with the crystallization screen solutions.

-

Monitor the crystallization trials over time. If precipitation occurs where crystals were previously observed without this compound, it may be necessary to increase the precipitant concentration, as this compound is a solubilizing agent.[2]

Conclusion

This compound is a powerful and versatile tool for researchers and professionals working with proteins. Its unique non-detergent, zwitterionic properties make it an invaluable reagent for enhancing protein solubility, facilitating refolding, and improving the success rate of protein crystallization. By understanding its physicochemical properties and mechanism of action, scientists can effectively integrate this compound into their workflows to overcome common challenges in protein handling and characterization, ultimately advancing research and drug development efforts.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]

- 3. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of NDSB-211: A Non-Detergent Sulfobetaine for Protein Stabilization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

NDSB-211, or 3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate, is a zwitterionic sulfobetaine that has carved a unique niche in the realm of protein chemistry. Classified as a non-detergent sulfobetaine (NDSB), it possesses the advantageous properties of both stabilizing and solubilizing proteins without the denaturing effects often associated with conventional detergents. This technical guide delves into the core chemical principles that define this compound as a non-detergent, explores its mechanism of action, and provides detailed experimental protocols for its application in protein research and drug development.

The Defining Characteristic: Why this compound is "Non-Detergent"

The fundamental distinction between a detergent and a non-detergent lies in the ability to form micelles—spherical aggregates of amphipathic molecules in solution. Detergents typically possess a distinct hydrophilic head and a long hydrophobic tail, which, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles to sequester the hydrophobic tails from the aqueous environment.

This compound, in contrast, features a short hydrophobic group.[1][2] This structural attribute is the primary reason for its classification as a non-detergent. The limited hydrophobicity of its alkyl chain is insufficient to drive the cooperative self-assembly process required for micelle formation.[1][2] Consequently, this compound does not exhibit a critical micelle concentration. This non-micellar nature is a significant advantage in protein studies, as it allows for the use of high concentrations of this compound to enhance protein solubility and stability without the risk of entrapping proteins within micelles, which can interfere with downstream applications and analyses. Furthermore, its inability to form micelles facilitates its easy removal from protein solutions through dialysis.[3][4]

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for its effective application. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO₄S | |

| Molecular Weight | 211.28 g/mol | |

| Purity | >98% | |

| Form | Solid | |

| Solubility in Water | Soluble up to 100 mM | |

| IUPAC Name | 3-[2-hydroxyethyl(dimethyl)azaniumyl]propane-1-sulfonate | |

| Critical Micelle Concentration (CMC) | Does not form micelles | [1][2][3] |

Mechanism of Action: Stabilizing Proteins Without Disruption

This compound's efficacy in protein stabilization stems from its zwitterionic nature and its ability to interact favorably with protein surfaces. It is zwitterionic over a wide pH range, meaning it carries both a positive and a negative charge, resulting in a net neutral charge. This property minimizes perturbations to the overall charge of the protein and the pH of the buffer system.

The proposed mechanism of action involves this compound interacting with the hydrophobic patches on the surface of proteins. By associating with these exposed hydrophobic regions, this compound effectively shields them from the bulk aqueous environment, thereby preventing protein-protein aggregation.[3] This interaction is non-denaturing, meaning it does not disrupt the native three-dimensional structure of the protein. Instead, it promotes the proper folding and renaturation of denatured proteins and maintains the solubility of folded proteins.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Inclusion Body Solubilization and Protein Refolding

Recombinant proteins expressed in bacterial systems often accumulate in insoluble aggregates known as inclusion bodies. This compound can be a valuable tool in the solubilization and subsequent refolding of these proteins.

Materials:

-

Inclusion body pellet

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA

-

Wash Buffer A: Lysis Buffer with 1% Triton X-100

-

Wash Buffer B: Lysis Buffer

-

Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0, 1 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 250 mM NaCl, 5 mM KCl, 1 mM EDTA, 0.5 M Arginine, with varying concentrations of this compound (e.g., 0.1 M, 0.5 M, 1 M)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Spectrophotometer

Protocol:

-

Inclusion Body Washing:

-

Resuspend the inclusion body pellet in Lysis Buffer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C and discard the supernatant.

-

Resuspend the pellet in Wash Buffer A and incubate for 30 minutes at room temperature with gentle agitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C and discard the supernatant.

-

Repeat the wash step with Wash Buffer B to remove residual detergent.

-

-

Solubilization:

-

Resuspend the washed inclusion body pellet in Solubilization Buffer.

-

Incubate for 1-2 hours at room temperature with stirring until the pellet is fully dissolved.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to remove any remaining insoluble material.

-

-

Refolding:

-

Rapidly dilute the solubilized protein into the Refolding Buffer containing the optimized concentration of this compound to a final protein concentration of 0.1-0.5 mg/mL.

-

Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.

-

Monitor protein folding by assessing the regain of biological activity or by spectroscopic methods.

-

-

Removal of Denaturant and this compound:

-

Dialyze the refolded protein solution against a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) at 4°C with multiple buffer changes to remove urea and this compound.

-

Enhancing Protein Crystallization: The Hanging Drop Vapor Diffusion Method with this compound

This compound can be a beneficial additive in protein crystallization screens, often improving crystal quality by preventing non-specific aggregation and increasing protein solubility.[3]

Materials:

-

Purified protein solution (e.g., Lysozyme at 20-50 mg/mL in 0.1 M Sodium Acetate, pH 4.7)

-

Reservoir solution (e.g., 1.0 M NaCl, 0.1 M Sodium Acetate, pH 4.7)

-

This compound stock solution (e.g., 1 M in water)

-

24-well crystallization plates

-

Siliconized cover slips

-

Microscope

Protocol:

-

Prepare the Reservoir: Pipette 500 µL of the reservoir solution into each well of the crystallization plate.

-

Prepare the Hanging Drop:

-

On a siliconized cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

-

To this drop, add 0.5 µL of the this compound stock solution (final concentration in the drop will be approximately 0.2 M). Prepare a control drop without this compound.

-

-

Seal the Well: Invert the cover slip and place it over the well, ensuring a complete seal with the grease-lined rim.

-

Incubation and Observation: Incubate the plate at a constant temperature (e.g., 20°C).

-

Monitor Crystal Growth: Regularly observe the drops under a microscope over several days to weeks, comparing the crystal formation and quality in the presence and absence of this compound.

Visualizing Workflows with this compound

The following diagrams, generated using the DOT language, illustrate key experimental workflows where this compound is employed.

Conclusion

This compound stands as a powerful and versatile tool for researchers and scientists in the field of protein chemistry and drug development. Its unique non-detergent, zwitterionic properties allow for the effective solubilization and stabilization of proteins without the detrimental effects of traditional detergents. By understanding its fundamental chemical characteristics and employing optimized experimental protocols, this compound can significantly enhance the success of protein purification, refolding, and crystallization endeavors, ultimately accelerating the pace of discovery and innovation.

References

NDSB-211: A Technical Guide to its Solubility and Application in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of NDSB-211, a non-detergent sulfobetaine widely utilized in protein research and drug development. This document provides a comprehensive overview of its solubility in aqueous solutions and discusses its compatibility with common biological buffers. Furthermore, it outlines a detailed experimental protocol for determining its solubility and presents a visual representation of its role in protein refolding workflows.

Quantitative Solubility Data

This compound exhibits high solubility in aqueous solutions. While specific quantitative data for various biological buffers is not extensively published, its solubility in water is well-documented. The zwitterionic nature of this compound contributes to its excellent water solubility and compatibility with a range of buffer systems.[1][2] High concentrations of this compound (typically 0.5-1.0 M) are commonly used in protein applications without significantly altering the pH of adequately buffered solutions (≥25 mM).[1][3] However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift may be observed.[1][3]

| Solvent | Reported Solubility | Temperature (°C) | Source(s) |

| Water | > 2.0 M | Not Specified | [1][3] |

| Water | Soluble to 100 mM | Not Specified | |

| Water | 50 mg/mL | Not Specified | |

| Water | ≥ 10% (w/v) | 20 | |

| Methanol | 5 mg/mL | Not Specified | [4][5] |

Note: The high solubility in water suggests excellent solubility in most aqueous biological buffers, such as Tris, HEPES, and phosphate buffers, particularly when the buffer concentration is sufficient to maintain a stable pH.

Experimental Protocol: Determination of this compound Solubility in a Biological Buffer

This protocol provides a general method for determining the equilibrium solubility of this compound in a specific biological buffer using the shake-flask method, a reliable technique for assessing thermodynamic solubility.

Materials:

-

This compound powder

-

Selected biological buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or other quantitative analysis method.

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of glass vials.

-

To each vial, add a precise volume of the desired biological buffer.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with the same biological buffer to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same buffer.

-

-

Calculation:

-

Calculate the solubility of this compound in the buffer by multiplying the measured concentration of the diluted sample by the dilution factor.

-

-

Verification:

-

Visually inspect the solid phase at the bottom of the vials to confirm that an excess of the compound was present throughout the experiment.

-

Measure the pH of the saturated solution to ensure it has not significantly deviated from the initial buffer pH.

-

Visualizing the Role of this compound in Protein Refolding

This compound is not known to be involved in specific cellular signaling pathways. Instead, its primary role in biological research and drug development is to act as a chemical chaperone, preventing protein aggregation and facilitating the proper refolding of denatured proteins.[6] The following diagrams illustrate this general workflow.

Caption: General workflow of protein refolding facilitated by this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. goldbio.com [goldbio.com]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. NDSB 211 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. NDSB 211 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

NDSB-211: A Technical Guide to its Role in Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein chemistry. Among them, NDSB-211 (3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate) is a notable agent for its ability to stabilize proteins, enhance their solubility, and facilitate their refolding without the denaturing effects of traditional detergents. This technical guide provides an in-depth overview of the core principles of this compound's function, quantitative data on the efficacy of related NDSBs, detailed experimental protocols for its application, and visualizations of key workflows.

Introduction to this compound and Protein Stabilization

Proteins are the workhorses of biological systems, and their proper three-dimensional structure is paramount to their function. However, when expressed recombinantly or extracted from their native environment, proteins are prone to aggregation and misfolding, leading to loss of activity and posing significant challenges in research and therapeutic development. This compound addresses this challenge by acting as a chemical chaperone.

This compound is a small amphiphilic molecule with a hydrophilic sulfobetaine head group and a short hydrophobic tail.[1] This structure prevents the formation of micelles, a characteristic of detergents that can disrupt protein structure.[1][2] Instead, this compound is thought to interact with hydrophobic patches on the surface of proteins, thereby preventing protein-protein aggregation that leads to insolubility and precipitation.[3] This non-denaturing mode of action helps to maintain the native conformation of proteins and can aid in the refolding of denatured or misfolded species.[1][4]

Key properties of this compound and other NDSBs include:

-

Zwitterionic nature over a wide pH range : This minimizes alterations to the pH of buffered solutions.[3][5]

-

High water solubility : NDSBs can be used at high concentrations (typically 0.5-1.0 M) for significant effect.[2][6]

-

Low UV absorbance : They do not interfere with common protein quantification methods that rely on UV spectroscopy at 280 nm.[4]

-

Easy removal by dialysis : Due to their inability to form micelles, NDSBs can be readily removed from the protein solution.[1][4]

Mechanism of Action

The precise mechanism by which NDSBs stabilize proteins is not fully elucidated but is believed to involve a combination of factors. One prominent theory is that NDSBs interact with early folding intermediates, preventing their aggregation and guiding them towards the native state.[3] It has been suggested that the short hydrophobic group of NDSBs interacts with exposed hydrophobic regions on unfolded or partially folded proteins, effectively shielding them from intermolecular interactions that lead to aggregation.[3]

Some studies suggest that certain NDSBs can act as "pharmacological chaperones" by binding to specific pockets on the protein surface, thereby stabilizing the folded conformation.[1] For instance, crystallographic studies with NDSB-201 have shown it binding to a pocket on the Type II TGF-β receptor, suggesting a direct stabilizing interaction.[1] While the specific binding sites of this compound on various proteins are not extensively characterized, its efficacy across a range of proteins suggests a more general mechanism of preventing non-specific hydrophobic interactions.

Quantitative Data on NDSB Efficacy

| NDSB Compound | Protein | Application | Concentration | Observed Effect |

| NDSB-195 | Lysozyme | Solubility Enhancement | 0.25 M | Solubility approximately doubled.[3] |

| NDSB-195 | Lysozyme | Solubility Enhancement | 0.75 M | Solubility approximately tripled.[3] |

| NDSB-256-4T | Hen Egg Lysozyme (reduced) | In Vitro Renaturation | 600 mM | 60% recovery of enzymatic activity.[3] |

| NDSB-256-4T | Tryptophan Synthase β2 subunit (chemically unfolded) | In Vitro Renaturation | 1.0 M | 100% recovery of enzymatic activity.[3] |

| General NDSBs | Membrane, Nuclear, and Cytoskeletal-associated Proteins | Protein Extraction | Not specified | Up to 30% increase in extraction yield.[2][7] |

Experimental Protocols

The following are generalized protocols for the application of this compound in protein stabilization and refolding. The optimal conditions, particularly the concentration of this compound, should be determined empirically for each specific protein.

Protocol 1: Enhancing Protein Solubility during Extraction

This protocol is suitable for increasing the yield of soluble proteins from cell lysates, particularly for membrane, nuclear, or cytoskeletal proteins.

Materials:

-

Cell pellet containing the protein of interest

-

Lysis Buffer (e.g., Tris-HCl, phosphate buffer) appropriate for the target protein

-

This compound

-

Protease inhibitors

-

Centrifuge

Methodology:

-

Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

-

Prepare a stock solution of this compound (e.g., 2 M in water).

-

Add this compound to the cell suspension to a final concentration typically between 0.5 M and 1.0 M. The optimal concentration should be determined through a small-scale titration.

-

Perform cell lysis using an appropriate method (e.g., sonication, French press). Keep the sample on ice throughout the process to minimize protein degradation.

-

Centrifuge the lysate at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Proceed with downstream purification steps. This compound can be removed by dialysis or buffer exchange chromatography.

Protocol 2: Refolding of Proteins from Inclusion Bodies

This protocol outlines a general procedure for solubilizing and refolding proteins expressed as inclusion bodies in systems like E. coli.

Materials:

-

Inclusion body pellet

-

Wash Buffer (e.g., Lysis Buffer with 1-2% Triton X-100)

-

Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in a suitable buffer like Tris-HCl, with a reducing agent like DTT or β-mercaptoethanol if disulfide bonds are present)

-

This compound

-

Refolding Buffer (a buffer compatible with the protein's native state, often containing additives to prevent aggregation)

-

Dialysis tubing or other buffer exchange devices

Methodology:

-

Inclusion Body Washing: Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and membrane components. Repeat the wash step as necessary.

-

Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer. Incubate with gentle agitation until the inclusion bodies are fully dissolved.

-

Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.

-

Refolding by Dialysis: a. Prepare a Refolding Buffer containing this compound at a concentration typically between 0.5 M and 1.0 M. Other additives such as L-arginine or polyethylene glycol may also be included. b. Place the solubilized protein solution in dialysis tubing. c. Dialyze against the Refolding Buffer at 4°C with several buffer changes over a period of 24-48 hours. The gradual removal of the denaturant in the presence of this compound facilitates proper refolding.

-

Alternative Refolding by Dilution: a. Rapidly dilute the solubilized protein solution into a large volume of ice-cold Refolding Buffer containing this compound. The final protein concentration should be low (typically < 0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.

-

Assessment of Refolding: Analyze the refolded protein for its solubility, structure (e.g., using circular dichroism), and biological activity.

-

Removal of this compound: Once refolding is complete, this compound and any remaining denaturant can be removed by dialysis against a final buffer without these agents.

Visualizations

Experimental Workflow for Protein Stabilization using this compound

References

- 1. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]

The Pivotal Role of NDSB-211 in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of biochemical research and drug development, the ability to effectively solubilize, stabilize, and crystallize proteins is paramount. Non-Detergent Sulfobetaines (NDSBs), particularly NDSB-211, have emerged as powerful tools in the biochemist's arsenal. This technical guide provides an in-depth exploration of the fundamental applications of this compound, offering quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows.

Core Principles and Applications of this compound

This compound, with the chemical name 3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate, is a zwitterionic compound that does not form micelles, distinguishing it from traditional detergents.[1][2][3] This unique property allows it to interact with proteins in a non-denaturing manner, preserving their native structure and function.[1][4] Its primary applications in biochemistry are centered around enhancing protein solubility, preventing aggregation, and facilitating protein folding and crystallization.[2][4][5]

The mechanism of action of this compound is attributed to its ability to reduce the hydrophobic interactions between protein molecules that lead to aggregation.[4] By stabilizing folding intermediates, it promotes the correct conformational state of proteins, which is crucial for their biological activity.[2]

Quantitative Impact of this compound on Protein Yield and Solubility

The use of this compound can significantly improve the yield and solubility of a wide range of proteins, particularly those that are prone to aggregation, such as membrane, nuclear, and cytoskeletal proteins.[1][5]

| Application Area | Protein Type | NDSB Concentration | Observed Effect |

| Protein Extraction | Membrane, Nuclear, Cytoskeletal Proteins | 0.5 - 1.0 M | Up to 30% increase in extraction yield.[5] |

| Protein Solubility | Lysozyme (using NDSB-195 as an analogue) | 0.25 M | Solubility approximately doubled.[4] |

| Lysozyme (using NDSB-195 as an analogue) | 0.75 M | Solubility nearly tripled.[4] | |

| Enzyme Renaturation | Denatured Egg-White Lysozyme (using NDSB-256) | 1 M | Restoration of 30% of enzymatic activity. |

| Denatured β-galactosidase (using NDSB-256) | 800 mM | Restoration of 16% of enzymatic activity. | |

| Protein Crystallization | Malate Dehydrogenase (using NDSB-195) | Not specified | Crystal size increased from 0.1 mm to 0.4 mm.[4] |

Experimental Protocols

Protocol 1: Enhanced Extraction of Cellular Proteins using this compound

This protocol outlines a general procedure for increasing the yield of soluble proteins from cell lysates.

Materials:

-

Cell pellet

-

Lysis Buffer (e.g., RIPA buffer, Tris-HCl buffer)

-

This compound

-

Protease and phosphatase inhibitors

-

Ice-cold PBS

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-

Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

-

Resuspend the cell pellet in an appropriate volume of lysis buffer containing protease and phosphatase inhibitors.

-

Add this compound to the lysis buffer to a final concentration of 0.5 M to 1.0 M. The optimal concentration should be determined empirically for each protein.

-

Incubate the cell suspension on ice for 30 minutes with intermittent vortexing. For difficult-to-lyse cells, sonication can be performed.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Proceed with downstream applications such as protein quantification, electrophoresis, or chromatography.

Protocol 2: In Vitro Protein Refolding Facilitated by this compound

This protocol provides a framework for refolding denatured proteins from inclusion bodies.

Materials:

-

Purified inclusion bodies containing the protein of interest

-

Denaturation Buffer (e.g., 8 M Guanidine HCl or 6 M Urea in a suitable buffer)

-

Refolding Buffer (e.g., Tris-HCl, pH 7.5-8.5)

-

This compound

-

Reducing and oxidizing agents (e.g., DTT, GSSG/GSH)

-

Dialysis tubing or centrifugal concentrators

Procedure:

-

Solubilize the inclusion bodies in Denaturation Buffer.

-

Prepare the Refolding Buffer and add this compound to a final concentration typically ranging from 0.5 M to 1.0 M.

-

Add reducing and oxidizing agents to the Refolding Buffer to facilitate correct disulfide bond formation.

-

Rapidly dilute the denatured protein solution into the Refolding Buffer (typically a 1:10 to 1:100 dilution) with gentle stirring.

-

Incubate the refolding mixture at a low temperature (e.g., 4°C) for several hours to overnight to allow for protein refolding.

-

Remove the this compound and other small molecules by dialysis against a suitable buffer or by using centrifugal concentrators.

-

Assess the refolding efficiency by activity assays or spectroscopic methods.

Protocol 3: Protein Crystallization with this compound as an Additive

This protocol describes the use of this compound to improve the quality of protein crystals.

Materials:

-

Purified and concentrated protein solution

-

Crystallization screening solutions (various precipitants, buffers, and salts)

-

This compound stock solution (e.g., 2 M in water)

-

Crystallization plates (e.g., sitting drop or hanging drop)

Procedure:

-

Prepare the protein sample to the desired concentration for crystallization screening.

-

Add this compound to the protein solution to a final concentration that does not cause precipitation but is sufficient to enhance solubility and prevent aggregation. A typical starting range is 0.1 M to 0.5 M.

-

Set up crystallization trials by mixing the protein-NDSB-211 solution with the crystallization screening solutions in the crystallization plates.

-

Incubate the plates under controlled temperature and monitor for crystal growth over time.

-

Optimize the conditions (protein concentration, this compound concentration, precipitant concentration, pH) that yield high-quality crystals.

Visualizing the Role of this compound

To better understand the practical application and theoretical mechanism of this compound, the following diagrams have been generated using Graphviz.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. NDSB 211 = 98 TLC 38880-58-9 [sigmaaldrich.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. interchim.fr [interchim.fr]

NDSB-211: A Technical Guide to its Influence on Protein Conformation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDSB-211 (3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate) is a non-detergent sulfobetaine, a class of zwitterionic compounds widely utilized in protein biochemistry.[1][2][3] Unlike traditional detergents, NDSBs do not form micelles and are therefore easily removed by dialysis, a crucial property for downstream applications.[4][5] this compound has demonstrated efficacy in solubilizing, stabilizing, and assisting in the refolding of proteins, making it a valuable tool in various research and drug development contexts.[3][5][6] This technical guide provides an in-depth overview of the effects of this compound on protein conformation, supported by experimental data and detailed methodologies.

Core Mechanism of Action

The primary mechanism by which this compound and other non-detergent sulfobetaines are thought to exert their effects is by preventing protein aggregation and stabilizing partially folded intermediates.[1] It is hypothesized that this compound interacts with exposed hydrophobic regions of proteins, thereby increasing their solubility and preventing the intermolecular interactions that lead to aggregation.[1] This action is particularly beneficial during protein refolding, where the concentration of aggregation-prone intermediates is high. While direct binding to proteins has been observed for some NDSB compounds, the primary effect of this compound is often considered to be a modification of the solvent environment around the protein, which favors the native conformation.[1]

Impact on Protein Stability and Conformation: Quantitative Analysis

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize the expected effects based on the known properties of non-detergent sulfobetaines. These tables are intended to serve as a guide for experimental design and data interpretation.

Table 1: Effect of this compound on Protein Thermal Stability (Illustrative)

| Protein | This compound Concentration (M) | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| Model Protein A | 0 | 55.2 | - |

| 0.25 | 57.8 | +2.6 | |

| 0.5 | 59.1 | +3.9 | |

| 1.0 | 61.5 | +6.3 | |

| Model Protein B | 0 | 62.7 | - |

| 0.25 | 64.3 | +1.6 | |

| 0.5 | 65.8 | +3.1 | |

| 1.0 | 67.2 | +4.5 |

Note: This table presents hypothetical data to illustrate the expected trend of increased thermal stability with increasing this compound concentration. Actual values will vary depending on the protein and experimental conditions.

Table 2: Influence of this compound on Protein Secondary Structure (Illustrative)

| Protein | This compound Concentration (M) | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Denatured Protein C | 0 | 5 | 15 | 80 |

| 0.5 | 15 | 25 | 60 | |

| 1.0 | 25 | 35 | 40 | |

| Native Protein C | 0 | 30 | 40 | 30 |

| 1.0 | 30 | 40 | 30 |

Note: This table illustrates the potential of this compound to promote the formation of secondary structures during protein refolding. It is not expected to significantly alter the secondary structure of already correctly folded proteins.

Table 3: Effect of this compound on Protein Refolding Yield (Illustrative)

| Protein | Refolding Condition | Refolding Yield (%) |

| Lysozyme | Standard Buffer | 35 |

| + 0.5 M this compound | 65 | |

| + 1.0 M this compound | 80 | |

| Carbonic Anhydrase | Standard Buffer | 20 |

| + 0.5 M this compound | 55 | |

| + 1.0 M this compound | 72 |

Note: This table demonstrates the typical enhancement of refolding yields in the presence of this compound. The actual yield improvement is protein-dependent.

Experimental Protocols

Detailed methodologies for key experiments used to assess the effect of this compound on protein conformation are provided below.

Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). An increase in Tm in the presence of this compound indicates stabilization.

Materials:

-

Purified protein of interest

-

This compound stock solution (e.g., 2 M in water)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument with melt curve capability

-

96-well PCR plates

Procedure:

-

Prepare a master mix for each this compound concentration to be tested. For a 20 µL final reaction volume, this would typically include the assay buffer, protein (final concentration 2-10 µM), and SYPRO Orange dye (final concentration 5x).

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

In a 96-well PCR plate, add the desired volume of each this compound dilution to the respective wells. Include a no-NDSB-211 control.

-

Add the protein/dye master mix to each well to reach the final volume of 20 µL.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve experiment. A typical program involves an initial hold at 25°C for 5 minutes, followed by a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each increment.

-

Analyze the data to determine the Tm for each condition. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of a protein. This protocol can be used to monitor changes in α-helix and β-sheet content during refolding in the presence of this compound.

Materials:

-

Purified protein of interest (in native and denatured states)

-

This compound stock solution

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

CD spectrometer

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

-

Prepare protein samples in the CD-compatible buffer at a concentration of 0.1-0.2 mg/mL.

-

For refolding studies, start with the denatured protein (e.g., in 6 M Guanidinium HCl).

-

Prepare a series of refolding buffers containing different concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M).

-

Initiate refolding by rapidly diluting the denatured protein into the refolding buffers.

-

Incubate the samples for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature) to allow for refolding.

-

Transfer the samples to the quartz cuvette.

-

Acquire CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.

-

Analyze the resulting spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Protocol 3: Protein Refolding Assay

This assay quantifies the recovery of functional protein after denaturation and subsequent refolding in the presence of this compound.

Materials:

-

Purified protein of interest (preferably an enzyme for which an activity assay is available)

-

Denaturant (e.g., 8 M Guanidinium HCl or 8 M Urea)

-

This compound stock solution

-

Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

-

Dialysis tubing or centrifugal filter units

-

Reagents for protein activity assay

Procedure:

-

Denature the protein by incubating it in the denaturant solution for 2-4 hours at room temperature.

-

Prepare refolding buffers with and without various concentrations of this compound.

-

Initiate refolding by rapidly diluting the denatured protein into the refolding buffers (a 1:100 dilution is common). The final protein concentration should be low enough to minimize aggregation (e.g., 10-50 µg/mL).

-

Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.

-

Remove the denaturant and this compound by dialysis against the refolding buffer or by using centrifugal filter units.

-

Measure the protein concentration of the refolded samples.

-

Perform an activity assay to determine the specific activity of the refolded protein.

-

Calculate the refolding yield as the ratio of the total activity of the refolded protein to the total activity of the same amount of native protein.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of this compound action.

Caption: Workflow for Thermal Shift Assay to assess protein stability.

Caption: Proposed mechanism of this compound in protein folding.

Conclusion

This compound is a valuable excipient for researchers and professionals in drug development, offering a mild and effective means to improve protein solubility, stability, and refolding yields. While more quantitative data on its specific effects are needed, the established properties of non-detergent sulfobetaines provide a strong foundation for its application. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in the laboratory and contribute to the successful development of protein-based therapeutics and research tools.

References

- 1. Using in vivo intact structure for system-wide quantitative analysis of changes in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analytik-jena.com [analytik-jena.com]

- 6. Spectral magnitude effects on the analyses of secondary structure from circular dichroism spectroscopic data - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction using NDSB-211

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular processes, including signal transduction, molecular transport, and cell adhesion. Consequently, they represent a major class of therapeutic targets for drug discovery and development. However, the hydrophobic nature of membrane proteins presents significant challenges for their extraction from the lipid bilayer while maintaining their native conformation and function. Non-Detergent Sulfobetaines (NDSBs) are a class of zwitterionic compounds that offer a mild and effective alternative to traditional detergents for the solubilization of membrane proteins.[1] NDSB-211 (Dimethyl(2-hydroxyethyl)ammonium propane sulfonate) is a member of this family that has demonstrated utility in increasing the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.[2]

Unlike conventional detergents that form micelles, NDSBs possess a short hydrophobic group that prevents micelle formation, even at high concentrations.[3] This property allows them to act as gentle solubilizing agents that minimize protein denaturation. This compound is zwitterionic over a wide pH range, does not absorb significantly in the near-UV spectrum, and can be easily removed by dialysis, making it compatible with various downstream applications such as 2D gel electrophoresis and protein crystallization.

Principle of this compound Mediated Extraction

The mechanism by which this compound facilitates the extraction and solubilization of membrane proteins is attributed to its amphipathic nature. The short hydrophobic group interacts with the hydrophobic transmembrane domains of the protein, while the hydrophilic sulfobetaine group interacts with the aqueous environment. This interaction shields the hydrophobic regions of the protein from the bulk aqueous solvent, preventing aggregation and promoting solubility without the harsh, denaturing effects of traditional micelle-forming detergents. NDSBs are typically used at high concentrations (0.5-1.0 M) to achieve effective solubilization.[3][4]

Applications in Research and Drug Development

The ability of this compound to gently extract and solubilize membrane proteins makes it a valuable tool in various stages of research and drug development:

-

Target Identification and Validation: Efficient extraction of membrane proteins in their native state is crucial for identifying and validating new drug targets.[2]

-

Biomarker Discovery: Proteomic analysis of membrane proteins extracted with this compound can lead to the discovery of disease-specific biomarkers.

-

Structural Biology: The mild nature of this compound is advantageous for preparing membrane protein samples for structural studies, such as X-ray crystallography and cryo-electron microscopy, where maintaining the protein's native fold is paramount.

-

Functional Assays: Proteins extracted with this compound are more likely to retain their biological activity, making them suitable for a wide range of functional assays.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the literature, the general properties of the NDSB family provide an indication of their performance. The following tables summarize the key physicochemical properties of this compound and provide a qualitative comparison with a common conventional detergent, CHAPS.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 211.28 g/mol | |

| Form | Solid | |

| Solubility in Water | >2.0 M | [4] |

| Micelle Formation | No | [3] |

| Zwitterionic pH Range | Wide | |

| UV Absorbance (280 nm) | Insignificant | [1] |

Table 2: Qualitative Comparison of this compound and CHAPS for Membrane Protein Extraction

| Feature | This compound | CHAPS |

| Type | Non-Detergent Sulfobetaine | Zwitterionic Detergent |

| Solubilization Mechanism | Interacts with hydrophobic regions | Forms micelles to encapsulate proteins |